5-(3,4-Difluorobenzoyl)-2-methylpyridine
CAS No.: 1187169-34-1
Cat. No.: VC3005273
Molecular Formula: C13H9F2NO
Molecular Weight: 233.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1187169-34-1 |
---|---|
Molecular Formula | C13H9F2NO |
Molecular Weight | 233.21 g/mol |
IUPAC Name | (3,4-difluorophenyl)-(6-methylpyridin-3-yl)methanone |
Standard InChI | InChI=1S/C13H9F2NO/c1-8-2-3-10(7-16-8)13(17)9-4-5-11(14)12(15)6-9/h2-7H,1H3 |
Standard InChI Key | QGWOWONKMKCWGJ-UHFFFAOYSA-N |
SMILES | CC1=NC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F |
Canonical SMILES | CC1=NC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F |
Introduction
5-(3,4-Difluorobenzoyl)-2-methylpyridine is an organic compound belonging to the class of pyridine derivatives. It features a difluorobenzoyl group attached to the 5-position of a 2-methylpyridine ring, which significantly influences its chemical behavior and potential applications. The presence of fluorine atoms enhances the compound's electronic properties, making it a subject of interest in fields such as medicinal chemistry and materials science.
Synthesis of 5-(3,4-Difluorobenzoyl)-2-methylpyridine
The synthesis of this compound typically involves the acylation of 2-methylpyridine with 3,4-difluorobenzoyl chloride. This reaction can be optimized using continuous flow reactors for industrial applications, allowing precise control over reaction parameters to ensure consistent product quality.
Synthesis Conditions
Reagent | Conditions |
---|---|
2-Methylpyridine | Reactant |
3,4-Difluorobenzoyl Chloride | Reactant |
Solvent (e.g., dichloromethane) | Medium |
Catalyst (if needed) | Optional |
Temperature | Controlled |
Reaction Time | Optimized |
Chemical Reactions and Mechanisms
5-(3,4-Difluorobenzoyl)-2-methylpyridine can participate in various chemical reactions, including:
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Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorobenzoyl group may be replaced by nucleophiles under appropriate conditions.
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Electrophilic Aromatic Substitution: Although less common due to the presence of fluorine, electrophilic aromatic substitution can occur if the conditions favor the removal of fluorine atoms.
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Metal-Catalyzed Coupling Reactions: This compound can be involved in metal-catalyzed coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Reaction Types and Conditions
Reaction Type | Reagents | Conditions |
---|---|---|
Nucleophilic Substitution | Nucleophile (e.g., hydroxide), solvent | Basic conditions |
Electrophilic Aromatic Substitution | Electrophile (e.g., nitronium ion), solvent | Acidic conditions |
Metal-Catalyzed Coupling | Metal catalyst (e.g., palladium), ligands, solvent | Inert atmosphere |
Applications and Biological Activity
The unique structure and reactivity of 5-(3,4-Difluorobenzoyl)-2-methylpyridine make it valuable across various scientific disciplines:
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Medicinal Chemistry: Its potential biological activity, influenced by the difluorobenzoyl group, makes it a candidate for drug development. The compound may interact with specific enzymes or receptors, modulating their activity.
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Materials Science: The electronic properties enhanced by fluorine atoms can be exploited in the design of new materials.
Biological Activity
Biological Context | Potential Activity |
---|---|
Enzyme Inhibition | Modulation of enzyme activity |
Receptor Binding | Interaction with specific receptors |
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